molecular formula C25H19ClN2O2S B11568094 4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate

4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate

Cat. No.: B11568094
M. Wt: 446.9 g/mol
InChI Key: QJWUXPBUGSWROC-UHFFFAOYSA-N
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Description

4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate is a complex organic compound that features a benzodiazole moiety linked to a butynyl chain, which is further connected to a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization. The resulting benzodiazole is then functionalized with a benzyl group.

The next step involves the introduction of the butynyl chain. This can be accomplished through a Sonogashira coupling reaction, where the benzodiazole derivative is reacted with an appropriate alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Finally, the chlorobenzoate group is introduced via esterification. The butynyl intermediate is reacted with 4-chlorobenzoic acid in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The chlorobenzoate group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodiazole moiety may play a key role in binding to these targets, while the butynyl and chlorobenzoate groups may contribute to the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol
  • 1-Benzyl-4-phenyl-1H-1,2,3-triazole
  • 4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde

Uniqueness

4-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-yn-1-yl 4-chlorobenzoate is unique due to its combination of a benzodiazole core with a butynyl chain and a chlorobenzoate group. This structural arrangement provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C25H19ClN2O2S

Molecular Weight

446.9 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)sulfanylbut-2-ynyl 4-chlorobenzoate

InChI

InChI=1S/C25H19ClN2O2S/c26-21-14-12-20(13-15-21)24(29)30-16-6-7-17-31-25-27-22-10-4-5-11-23(22)28(25)18-19-8-2-1-3-9-19/h1-5,8-15H,16-18H2

InChI Key

QJWUXPBUGSWROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC#CCOC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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